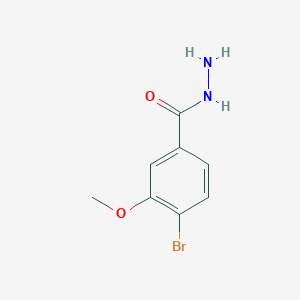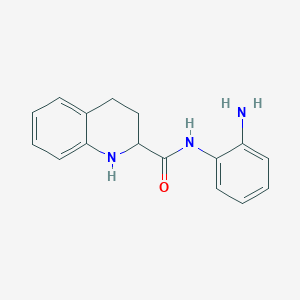![molecular formula C42H32O9 B12093399 4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)
4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carasiphenol C is a natural stilbenoid compound that can be isolated from the plant Caragana sinica . Stilbenoids are a type of phenolic compound known for their diverse biological activities. Carasiphenol C has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carasiphenol C can be synthesized through various chemical reactions involving the coupling of phenolic compounds. the primary method of obtaining Carasiphenol C is through natural extraction from Caragana sinica . The extraction process typically involves solvent extraction, followed by separation and purification steps .
Industrial Production Methods: Industrial production of Carasiphenol C is not widely documented, but it generally follows the principles of large-scale extraction and purification used for other natural products. This involves the use of organic solvents like chloroform, dichloromethane, and ethyl acetate to extract the compound from plant material, followed by chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions: Carasiphenol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially enhancing its antioxidant properties.
Reduction: This reaction can alter the stilbenoid structure, affecting its biological activity.
Substitution: This reaction can introduce different functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrostilbenoids .
Aplicaciones Científicas De Investigación
Carasiphenol C has a wide range of scientific research applications:
Mecanismo De Acción
Carasiphenol C exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Activity: Carasiphenol C induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparación Con Compuestos Similares
Carasiphenol C is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is widely studied for its health benefits.
Piceatannol: Another stilbenoid with anti-cancer and anti-inflammatory activities.
Pallidol: A dimeric stilbenoid with potent antioxidant properties.
Carasiphenol C stands out due to its unique combination of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJURCVVVSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)



![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)





